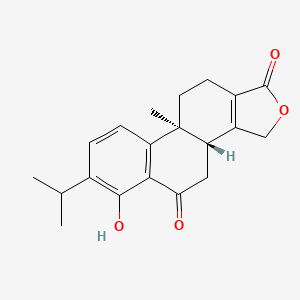

Triptonolide

説明

特性

CAS番号 |

79548-61-1 |

|---|---|

分子式 |

C20H22O4 |

分子量 |

326.4 g/mol |

IUPAC名 |

(3bS,9bR)-6-hydroxy-9b-methyl-7-propan-2-yl-3b,4,10,11-tetrahydro-3H-naphtho[2,1-e][2]benzofuran-1,5-dione |

InChI |

InChI=1S/C20H22O4/c1-10(2)11-4-5-14-17(18(11)22)16(21)8-15-13-9-24-19(23)12(13)6-7-20(14,15)3/h4-5,10,15,22H,6-9H2,1-3H3/t15-,20+/m1/s1 |

InChIキー |

MHZZHUMKOAYLPH-QRWLVFNGSA-N |

異性体SMILES |

CC(C)C1=C(C2=C(C=C1)[C@@]3(CCC4=C([C@H]3CC2=O)COC4=O)C)O |

正規SMILES |

CC(C)C1=C(C2=C(C=C1)C3(CCC4=C(C3CC2=O)COC4=O)C)O |

製品の起源 |

United States |

Biosynthetic Pathways and Chemo Synthetic Derivations of Triptonolide

Natural Occurrence and Biosynthetic Origin of Triptonolide

This compound is a natural product isolated from the thunder god vine, Tripterygium wilfordii. Its intricate structure is assembled through a series of complex biochemical reactions within the plant's cells.

Elucidation of Precursor Molecules within Terpenoid Biosynthesis

The biosynthesis of this compound originates from the universal precursors of all terpenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are synthesized in plants through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which primarily occurs in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. For diterpenoids like this compound, the precursors are typically derived from the MEP pathway.

Through a series of head-to-tail condensations, four molecules of IPP are sequentially added to DMAPP to form the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP). This linear molecule serves as the foundational substrate for the subsequent cyclization reactions that establish the characteristic polycyclic core of this compound.

Enzymatic Steps and Genetic Regulation in this compound Biosynthesis

The conversion of the linear GGPP into the complex structure of this compound is orchestrated by a cascade of enzymatic reactions. The initial and rate-limiting steps are catalyzed by diterpene synthases (diTPS). In T. wilfordii, several diTPS enzymes, including TwTPS27v2, TwTPS7v2, and TwTPS9v2, have been identified as key players in the formation of the core diterpene skeleton. These enzymes facilitate the cyclization of GGPP into various cyclic intermediates.

Following the initial cyclization, a series of post-cyclization modifications are carried out by a suite of tailoring enzymes, predominantly from the cytochrome P450 (CYP450) superfamily. These enzymes are responsible for the intricate oxidation and hydroxylation steps that decorate the diterpene scaffold. For instance, CYP728B70 has been identified as a key enzyme that catalyzes an oxidation step in the pathway. More specifically, recent research has pinpointed CYP82D274 and CYP82D263 as contributing to the crucial C-14 hydroxylation step during triptolide (B1683669) biosynthesis. researchgate.net

The entire biosynthetic pathway is under tight genetic regulation. The expression of the genes encoding the biosynthetic enzymes, such as the TwTPS and CYP450 genes, is controlled by various transcription factors. These regulatory proteins can bind to specific regions of the DNA to either activate or repress gene expression, thereby controlling the flux through the pathway and the ultimate yield of this compound in the plant. This complex regulatory network allows the plant to modulate the production of this compound in response to developmental cues and environmental stresses.

Comparative Analysis with Related Diterpenoids

The biosynthesis of this compound shares common initial steps with the formation of other labdane-related diterpenoids. nih.gov The cyclization of GGPP to form a bicyclic labdane-type diphosphate (B83284) intermediate is a conserved feature in the biosynthesis of a vast array of diterpenoids, including abietane, pimarane, and kaurane-type compounds. nih.gov

However, the subsequent enzymatic modifications diverge significantly, leading to the vast structural diversity observed in this class of natural products. While the initial cyclases might show some homology, the specific tailoring enzymes, particularly the cytochrome P450s, are highly specific to their respective pathways. For example, the enzymes responsible for the formation of the three characteristic epoxide rings and the α,β-unsaturated γ-lactone in this compound are unique to its biosynthetic pathway and are not found in the pathways of many other diterpenoids. This enzymatic specificity is the primary determinant of the final chemical structure and, consequently, the biological activity of the resulting diterpenoid.

Chemical Synthesis Strategies for this compound and its Analogs

The low natural abundance of this compound has spurred significant efforts in the field of organic chemistry to develop efficient and scalable synthetic routes to this complex molecule and its derivatives.

Total Synthesis Approaches to this compound

The total synthesis of this compound represents a formidable challenge due to its stereochemically dense core, which includes nine chiral centers, three contiguous epoxide rings, and a butenolide moiety. nih.gov Numerous research groups have undertaken this challenge, resulting in a variety of elegant and innovative synthetic strategies.

Early approaches often involved racemic syntheses, with the first being reported by Berchtold and coworkers in 1980. nih.gov These initial routes laid the groundwork for subsequent enantioselective syntheses, which aim to produce a single enantiomer of the natural product. A variety of starting materials and key reactions have been employed, including:

Diels-Alder Reactions: This powerful cycloaddition reaction has been utilized to construct the A, B, and C rings of the this compound core in a stereocontrolled manner. researchgate.net

Polyene Cyclizations: Inspired by the biosynthetic pathway, some strategies have employed acid-catalyzed cyclizations of linear polyene precursors to generate the polycyclic framework. nih.gov

Metal-Catalyzed Reactions: Modern synthetic methods, such as palladium-catalyzed cross-coupling and cyclization reactions, have been instrumental in the efficient construction of key bonds and ring systems. nih.gov

These diverse approaches have not only provided access to this compound for biological studies but have also driven the development of new synthetic methodologies.

Table 1: Key Strategies in the Total Synthesis of this compound

| Synthetic Strategy | Key Features | Starting Materials (Examples) |

|---|---|---|

| Racemic Synthesis | Produces a 1:1 mixture of enantiomers. | Tetralone derivatives |

| Asymmetric Synthesis | Produces a single, optically pure enantiomer. | L-dehydroabietic acid, chiral auxiliaries |

| Diels-Alder Approach | Efficient construction of the ABC-ring system. | Substituted dienes and dienophiles |

| Polyene Cyclization | Mimics the biosynthetic pathway to form the core structure. | Acyclic polyene precursors |

| Metal-Catalyzed Methods | Utilizes transition metals for efficient bond formation. | Various functionalized fragments |

Semi-synthetic Modifications and Derivative Generation

Semi-synthesis, which involves the chemical modification of a naturally occurring starting material, offers a more direct route to this compound analogs. By leveraging the pre-existing complex scaffold of this compound or its precursors, chemists can introduce a variety of functional groups to probe structure-activity relationships and develop new compounds with improved properties.

A key area of focus for semi-synthetic modification has been the C-14 position of this compound. For example, the derivative 14-O-phosphonooxymethyltriptolide (LLDT-8) was developed to enhance water solubility. Other modifications have targeted the epoxide and lactone moieties to explore their roles in the compound's biological activity. The general principle behind these modifications is to use the natural product as a scaffold and apply known chemical reactions to alter its structure in a controlled manner. nih.gov This approach is a powerful tool in drug discovery, allowing for the rapid generation of a library of related compounds for biological screening. biomedres.usnih.gov

Table 2: Examples of Semi-synthetic Modifications of this compound

| Modification Site | Type of Modification | Purpose of Modification | Example Derivative |

|---|---|---|---|

| C-14 Hydroxyl Group | Esterification, Etherification | Improve solubility, alter pharmacokinetic properties | LLDT-8 |

| Epoxide Rings | Ring opening | Investigate the role of epoxides in bioactivity | Various diol derivatives |

| Lactone Ring | Reduction, amination | Probe the importance of the lactone for biological function | Lactol and amino derivatives |

Combinatorial Biosynthesis for Novel this compound Structures

Combinatorial biosynthesis harnesses the power of molecular biology to create novel chemical structures by modifying the genetic pathways of natural product synthesis. nih.govnih.gov In the context of this compound, a complex diterpenoid, this approach focuses on altering its biosynthetic pathway to generate analogs with potentially improved therapeutic properties. This is primarily achieved by introducing, modifying, or combining genes—particularly those encoding the "tailoring" enzymes like cytochrome P450s (CYPs)—in a heterologous host, most commonly the yeast Saccharomyces cerevisiae. researchgate.netuq.edu.au

The strategy relies on reconstructing the this compound pathway in a microbial chassis. Yeast is an ideal host as it can be engineered to produce high levels of the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), and provides the necessary membrane structures for functional expression of plant CYPs. researchgate.neth1.co By expressing different combinations of terpene synthases and CYPs from the native producer, Tripterygium wilfordii, or even from other organisms, researchers can manipulate the oxidative functionalization of the diterpene scaffold to create new molecules.

A significant breakthrough in this area was the identification of key CYPs from T. wilfordii that are responsible for critical steps in this compound formation. These enzymes are the primary tools for combinatorial biosynthesis efforts.

Key Cytochrome P450 Enzymes in this compound Biosynthesis:

CYP728B70 : This enzyme catalyzes the sequential three-step oxidation of the C-18 methyl group of early precursors like miltiradiene (B1257523), converting it first to an alcohol (miltiradienol), then an aldehyde, and finally to a carboxylic acid (miltiradienoic acid or dehydroabietic acid). nih.govresearchgate.netresearchgate.net

CYP82D274 and CYP82D263 : These enzymes are responsible for the crucial hydroxylation at the C-14 position of various abietane-type intermediates, a modification considered essential for the potent bioactivity of triptolide. nih.gov These enzymes exhibit a degree of substrate promiscuity, allowing them to act on multiple compounds within the pathway, a feature known as a "metabolic grid." nih.gov

Researchers have successfully demonstrated the potential of this approach by co-expressing these enzymes in engineered yeast strains. For example, introducing CYP728B70 into a yeast strain engineered to produce miltiradiene resulted in the formation of dehydroabietic acid and its alcohol intermediate, dehydroabietinol. nih.gov Similarly, the functional expression of CYP82D274 in a yeast strain producing dehydroabietic acid successfully yielded the downstream precursor, 14-hydroxy-dehydroabietic acid. nih.gov

The true power of combinatorial biosynthesis is revealed when enzymes from different organisms are combined. In one study, the co-expression of diterpene synthases from T. wilfordii with a cytochrome P450 from the Sitka spruce (Picea sitchensis), PsCYP720B4, in yeast led to the production of not only the expected dehydroabietic acid but also a novel analog, which was tentatively identified as miltiradienic acid. semanticscholar.org This finding represents a clear proof-of-concept for generating new-to-nature this compound-related structures by mixing and matching biosynthetic enzymes.

These bio-engineering efforts lay the groundwork for producing a wide array of novel this compound derivatives. By exploring the substrate flexibility of known enzymes, discovering new tailoring enzymes, or feeding non-native precursors to engineered microbial cultures (precursor-directed biosynthesis), the structural diversity of this compound can be significantly expanded. nih.govnih.gov

Table 1: Heterologous Production of this compound Precursors and Analogs

| Host Organism | Genetic Engineering Strategy | Key Enzyme(s) Expressed | Substrate(s) | Product(s) | Reference(s) |

|---|---|---|---|---|---|

| S. cerevisiae | Engineered for high-yield diterpene olefin production. | TwTPS9, TwTPS27, PsCYP720B4, CPR | Miltiradiene, Dehydroabietadiene | Dehydroabietic acid, Miltiradienic acid (Novel Analog) | semanticscholar.org |

| S. cerevisiae | Engineered for miltiradiene production. | TwCYP728B70, TwCPR3 | Miltiradiene | Dehydroabietic acid, Dehydroabietinol, Miltiradienoic acid, Miltiradienol | nih.gov |

| S. cerevisiae | Engineered for dehydroabietic acid production. | TwCYP82D274, TwCPR | Dehydroabietic acid | 14-hydroxy-dehydroabietic acid | nih.gov |

Molecular and Cellular Mechanisms of Action of Triptonolide

Modulation of Gene Transcription and Expression Profiles by Triptonolide

This compound, a diterpenoid triepoxide isolated from the plant Tripterygium wilfordii Hook F, exerts profound effects on cellular function by modulating a complex network of signaling pathways that govern gene transcription and expression. Its mechanisms of action are multifaceted, involving direct and indirect interactions with key components of the cellular transcriptional machinery and critical signaling cascades that regulate inflammation, cell survival, and apoptosis.

Inhibition of RNA Polymerase II-Mediated Transcription

This compound is a potent and irreversible inhibitor of eukaryotic transcription mediated by RNA Polymerase II (RNAPII). nih.govnih.gov This inhibitory action is not due to a direct interaction with the RNAPII enzyme complex itself, but rather through the covalent modification of a critical component of the general transcription factor TFIIH. nih.govnih.gov

The primary molecular target of this compound in this context is the Xeroderma Pigmentosum group B (XPB) protein, a DNA-dependent ATPase and a core subunit of the TFIIH complex. nih.govresearchgate.net TFIIH is a multi-subunit complex that plays an essential role in both transcription initiation and nucleotide excision repair. frontiersin.orgmdpi.com During transcription initiation, the ATPase activity of XPB is crucial for unwinding the DNA at the promoter, allowing RNAPII to bind and begin RNA synthesis. frontiersin.org

| Target Protein | Mechanism of Inhibition | Consequence |

| XPB (a subunit of TFIIH) | Covalent modification of Cys342 residue. nih.govnih.govnih.gov | Inhibition of DNA-dependent ATPase activity. nih.govresearchgate.net |

| RNA Polymerase II | Indirect inhibition via XPB inactivation. nih.govresearchgate.net | Blockade of transcription initiation. frontiersin.org |

| Rpb1 (largest subunit of RNAPII) | Induction of proteasome-dependent degradation. nih.gov | Global downregulation of gene expression. nih.govnih.gov |

Regulation of Nuclear Factor-Kappa B (NF-κB) Signaling Pathways

This compound is a well-documented inhibitor of the Nuclear Factor-Kappa B (NF-κB) signaling pathway, which is a cornerstone of its potent anti-inflammatory effects. nih.govnih.gov NF-κB is a family of transcription factors that plays a critical role in regulating the expression of genes involved in inflammation, immunity, and cell survival.

In its inactive state, NF-κB is sequestered in the cytoplasm by a family of inhibitory proteins known as Inhibitors of κB (IκB), with IκBα being a key member. Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome, freeing NF-κB to translocate to the nucleus and activate target gene transcription.

This compound disrupts this pathway at multiple levels. A primary mechanism is the inhibition of IκBα phosphorylation. nih.gov By preventing this crucial step, this compound blocks the degradation of IκBα, which consequently keeps NF-κB trapped in the cytoplasm. Furthermore, studies have demonstrated that this compound can directly inhibit the nuclear translocation of the p65 subunit of NF-κB. nih.gov This suppression of NF-κB activity leads to the significant downregulation of numerous NF-κB-regulated genes, including those for proinflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), as well as anti-apoptotic proteins such as Bcl-2. nih.govnih.gov This comprehensive inhibition of the NF-κB pathway is central to this compound's therapeutic potential in inflammatory and neoplastic diseases. nih.gov

| Step in NF-κB Pathway | Effect of this compound | Reference(s) |

| IκBα Phosphorylation | Inhibition | nih.gov |

| IκBα Degradation | Blockade (consequence of inhibited phosphorylation) | nih.gov |

| p65 Nuclear Translocation | Inhibition | nih.gov |

| NF-κB Transcriptional Activity | Suppression | nih.govnih.gov |

Impact on PI3K-Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway is a critical intracellular cascade that governs cell proliferation, growth, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers. This compound has been shown to exert an inhibitory effect on this pro-survival pathway.

The central node of this pathway is the serine/threonine kinase Akt (also known as Protein Kinase B). Activation of PI3K leads to the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits Akt to the plasma membrane where it is phosphorylated at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473), leading to its full activation.

Research indicates that this compound significantly inhibits the activation of Akt by reducing its phosphorylation at the Ser473 site, without affecting the total cellular levels of the Akt protein. nih.gov This deactivation of Akt subsequently prevents the phosphorylation of its downstream targets, such as the Forkhead box protein O3a (Foxo3a), thereby impeding the pro-survival signals transmitted by the pathway. nih.gov One proposed mechanism involves this compound's ability to inhibit the expression of Mouse Double Minute 2 homolog (MDM2), which in turn leads to an increase in the p85 regulatory subunit of PI3K and subsequent inhibition of Akt activation. nih.gov Another study suggests that this compound can activate the Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ)/AMP-activated protein kinase (AMPK) pathway, which then leads to the reduced phosphorylation of Akt. nih.gov

Influence on p53 Signaling Pathway

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. The influence of this compound on the p53 signaling pathway is complex and appears to be highly context-dependent, with studies reporting both p53-dependent and p53-independent mechanisms of action.

In certain cancer cell types, such as gastric and liver cancers, the pro-apoptotic effects of this compound are contingent upon the presence of a functional, wild-type p53 protein. nih.govnih.gov In these contexts, this compound treatment leads to an increased expression of p53 and stimulates its transcriptional activity. nih.govnih.gov This results in the upregulation of p53 target genes, including the cyclin-dependent kinase inhibitor p21 (which mediates cell cycle arrest) and the pro-apoptotic protein Bax, ultimately leading to programmed cell death. nih.govnih.govnih.gov The activation of p53 by this compound can be triggered by the induction of DNA damage or through the stabilization of the p53 protein by inhibiting its negative regulators, such as MDM2 or the viral oncoprotein E6. nih.govnih.govnih.gov

Conversely, a substantial body of evidence demonstrates that this compound can also induce apoptosis through p53-independent pathways. nih.govresearchgate.netnih.gov For instance, in some models of acute lymphoblastic leukemia and breast cancer, this compound inhibits MDM2, leading to an accumulation of p53 protein; however, this accumulated p53 is not transcriptionally active, and the observed apoptosis occurs independently of its function. nih.govresearchgate.net Similarly, in anaplastic thyroid carcinoma and endometrial cancer cells, this compound-induced apoptosis was found to proceed without the involvement of the p53 pathway. researchgate.netnih.gov This dual functionality suggests that this compound's interaction with the p53 pathway is determined by the specific cellular and genetic background of the cancer.

Effects on IL-17 Signaling Pathway

The Interleukin-17 (IL-17) signaling pathway, driven primarily by T helper 17 (Th17) cells, is a key mediator of inflammation and is critically involved in the pathogenesis of numerous autoimmune diseases. This compound exerts significant immunosuppressive effects by potently inhibiting this pathway.

The primary mechanism of this compound's action is the suppression of Th17 cell differentiation. nih.govnih.govnih.gov Th17 cells are a distinct lineage of CD4+ T helper cells characterized by their production of IL-17. Their differentiation from naive T cells is a complex process governed by a specific set of cytokines and transcription factors. This compound intervenes at critical points in this differentiation program. It has been shown to inhibit the IL-6-induced phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). nih.govnih.gov Phosphorylated STAT3 is a crucial transcription factor that, in concert with others, initiates the Th17 developmental program.

Furthermore, this compound downregulates the expression of Retinoic acid-related orphan receptor gamma t (RORγt), the master transcription factor that defines the Th17 lineage. nih.gov By suppressing both STAT3 activation and RORγt expression, this compound effectively blocks the development of Th17 cells. This leads to a marked reduction in the transcription of the IL17 gene and a subsequent decrease in the secretion of IL-17 protein. nih.gov This targeted suppression of the Th17/IL-17 axis is a key contributor to the anti-inflammatory and therapeutic efficacy of this compound observed in preclinical models of diseases like rheumatoid arthritis and psoriasis. nih.govnih.gov

| Key Molecule | Role in Th17 Differentiation | Effect of this compound | Reference(s) |

| STAT3 | Key transcription factor, activated by IL-6. | Inhibits phosphorylation (activation). | nih.govnih.gov |

| RORγt | Master transcription factor for Th17 lineage. | Downregulates expression. | nih.gov |

| Th17 Cells | Differentiated CD4+ T cells. | Inhibits differentiation. | nih.govnih.govnih.gov |

| IL-17 | Pro-inflammatory cytokine. | Reduces mRNA and protein production. | nih.gov |

Alterations in TNF Signaling Pathway

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in inflammation, immunity, and cell survival. The TNF signaling pathway can trigger opposing outcomes—either promoting inflammation and cell survival through NF-κB activation or inducing apoptosis. This compound significantly modulates this pathway, primarily by inhibiting its pro-inflammatory and pro-survival arms.

A key effect of this compound is the suppression of TNF-α production itself. In activated immune cells like microglia, this compound can dose-dependently reduce the synthesis and release of TNF-α at the mRNA and protein levels. nih.gov

Beyond inhibiting its production, this compound also profoundly alters the cellular response to TNF-α. The binding of TNF-α to its receptor (TNFR1) typically leads to the rapid activation of the NF-κB pathway, which drives the expression of inflammatory and anti-apoptotic genes. This compound effectively blocks this TNF-α-induced NF-κB activation. nih.govnih.gov By inhibiting the phosphorylation of NF-κB pathway components, this compound abrogates the downstream signaling cascade initiated by TNF-α. nih.govnih.gov

This blockade has significant functional consequences. For example, in conditions where TNF-α inhibits cellular differentiation, such as in osteoblasts, this compound can reverse this inhibition by suppressing the TNF-α/NF-κB axis. nih.govnih.gov Moreover, many cancer cells are resistant to the cytotoxic effects of TNF-α precisely because of the strong pro-survival signals generated by NF-κB activation. This compound can sensitize these resistant cancer cells to TNF-α-induced apoptosis. nih.gov By inhibiting the NF-κB survival pathway, this compound shifts the balance of TNF signaling away from survival and towards the induction of programmed cell death, enhancing the potential for TNF-α-based cancer therapies. nih.govnih.gov

Other Regulated Signaling Cascades

This compound's influence extends to several critical signaling pathways that regulate cellular processes such as proliferation, survival, and stress responses.

JNK1 Phosphorylation: The c-Jun N-terminal kinases (JNKs) are a family of protein kinases that are activated by a variety of cellular stresses. nih.gov The activation of the JNK pathway can lead to a positive feedback loop that enhances neuronal apoptosis. nih.gov While direct phosphorylation of JNK1 by this compound is not explicitly detailed, the compound's impact on pathways that cooperate with JNK signaling is evident. For instance, the transcriptional activation of c-Jun, a key downstream target of JNK, can be additively affected by both JNK and other kinases, suggesting that this compound could indirectly influence the outcomes of JNK signaling. mdpi.com

JAK-STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is crucial for communicating information from extracellular chemical signals to the cell nucleus, thereby activating gene transcription involved in immunity, cell division, and cell death. orthobullets.com Triptolide (B1683669) has been shown to inhibit the JAK2/STAT3 signaling pathway. nih.gov In cisplatin-resistant ovarian cancer cells, Triptolide treatment led to a noticeable inhibition of phosphorylated JAK2 (p-JAK2) and phosphorylated STAT3 (p-STAT3). nih.gov This inhibition was associated with a decrease in the nuclear level of p-STAT3. nih.gov Further studies in hepatoma cells have corroborated these findings, demonstrating that Triptolide exerts a dose-dependent inhibitory effect on the expression of p-JAK1 and p-STAT3, leading to the suppression of tumor cell proliferation and promotion of apoptosis. youtube.comnih.gov The mechanism may involve Triptolide interfering with the phosphorylation processes of JAK1 and STAT3, thereby blocking downstream signal transduction. nih.gov

HIF-1 Signaling: Hypoxia-inducible factor-1 (HIF-1) is a critical transcription factor in the cellular response to low oxygen levels, promoting the expression of genes involved in angiogenesis, glucose metabolism, and cell survival. mdpi.comfrontiersin.org Triptolide has a paradoxical effect on HIF-1α, the oxygen-regulated subunit of HIF-1. Research has shown that Triptolide can enhance the accumulation of HIF-1α protein in various cancer cell lines under both normal and hypoxic conditions. nih.gov However, this increased accumulation does not translate to increased transcriptional activity. nih.gov In fact, the HIF-1α protein induced by Triptolide appears to lose its ability to activate its target genes, such as Vascular Endothelial Growth Factor (VEGF). nih.gov

| Signaling Cascade | Effect of this compound | Key Molecular Events | Cellular Outcome |

|---|---|---|---|

| JAK-STAT | Inhibition | Decreased phosphorylation of JAK1, JAK2, and STAT3. nih.govyoutube.comnih.gov | Suppression of proliferation, induction of apoptosis. youtube.comnih.gov |

| HIF-1 | Modulation | Increased accumulation of HIF-1α protein with reduced transcriptional activity. nih.gov | Inhibition of hypoxic responses, such as angiogenesis. nih.gov |

Direct Protein Targets and Their Functional Alterations by this compound

This compound directly interacts with and alters the function of several key proteins involved in cellular stress responses, apoptosis, angiogenesis, and bone metabolism.

Heat Shock Protein 70 (HSP70) is a molecular chaperone that plays a critical role in protein homeostasis and cell survival, particularly in cancer cells where it is often overexpressed. nih.gov Triptolide has been identified as an inhibitor of the heat shock response. nih.gov Treatment with Triptolide prevents the inducible expression of heat shock genes, including HSP70. nih.gov It achieves this by abrogating the transactivation function of Heat Shock Factor 1 (HSF1), the primary transcription factor for HSP genes, without affecting its initial activation steps. nih.gov In neuroblastoma, Triptolide-mediated cell death is associated with reduced expression of Hsp70. nih.gov Targeted suppression of Hsp70 expression using siRNA resulted in apoptotic cell death, mirroring the effects of Triptolide. nih.gov This suggests that Hsp70 inhibition is a significant component of Triptolide's cytotoxic mechanism. nih.gov Post-translational modifications of Hsp70, such as phosphorylation and acetylation, can determine whether it promotes protein refolding or degradation. researchgate.net While not directly shown for this compound, its ability to inhibit Hsp70 expression would disrupt these crucial cellular decisions.

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Triptolide is a potent inducer of apoptosis through the activation of caspases, a family of proteases that execute the apoptotic process. Triptolide induces caspase-dependent cell death in various cancer cell lines, including leukemic cells, pancreatic carcinoma, and cervical adenocarcinoma. The apoptotic pathway initiated by Triptolide is primarily mediated through the intrinsic, or mitochondrial, pathway. This is evidenced by the requirement of caspase-9, a key initiator caspase in the mitochondrial pathway, for Triptolide-induced cell death. Furthermore, Triptolide treatment is associated with the activation of executioner caspases, such as caspase-3, and the cleavage of their substrates like poly(ADP-ribose) polymerase (PARP). In some cell types, caspase-8, an initiator caspase typically associated with the extrinsic death receptor pathway, is also activated by Triptolide. This suggests that Triptolide may engage both the intrinsic and extrinsic apoptotic pathways to exert its anticancer effects.

| Caspase | Role in Apoptosis | Effect of this compound | Supporting Evidence |

|---|---|---|---|

| Caspase-9 | Initiator caspase (mitochondrial pathway) | Activated | Essential for Triptolide-induced cell death in MEFs. |

| Caspase-8 | Initiator caspase (death receptor pathway) | Activated | Activated in HeLa and PANC-1 cells. |

| Caspase-3 | Executioner caspase | Activated | Activated in leukemic cells, HeLa, and PANC-1 cells. |

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Triptolide has demonstrated potent anti-angiogenic properties by inhibiting key factors involved in this process.

VEGF: Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that promotes the growth of new blood vessels. Triptolide acts as a potent inhibitor of VEGF expression and production. In human umbilical vein endothelial cells (ECV-304), Triptolide inhibited PMA-induced VEGF mRNA expression, intracellular protein production, and secretion in a dose-dependent manner. This inhibitory effect may be mediated by interfering with the formation of the transcription factor AP-1, as Triptolide also dose-dependently inhibited the expression of c-jun/c-fos mRNA.

Tie2: Tie2 is a tyrosine kinase receptor expressed on endothelial cells that plays a crucial role in vascular stabilization and angiogenesis. While direct inhibition of Tie2 by Triptolide is not well-documented in the provided literature, the broader anti-angiogenic effects of Triptolide suggest a potential impact on the Angiopoietin-Tie signaling pathway. Inhibitors of this pathway are being investigated for their potential to suppress tumor cell extravasation and metastasis.

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the main receptor for VEGF and a key mediator of its angiogenic effects. Small molecule inhibitors of VEGFR-2 can block the signaling pathways that lead to endothelial cell proliferation, migration, and tube formation. Although direct binding and inhibition of VEGFR-2 by Triptolide are not explicitly detailed, its profound inhibition of VEGF production would consequently lead to reduced activation of VEGFR-2 and its downstream signaling cascades.

The balance between osteoprotegerin (OPG) and receptor activator of nuclear factor-κB ligand (RANKL) is a critical determinant of bone remodeling. RANKL, produced by osteoblasts, binds to its receptor RANK on osteoclast precursors, promoting their differentiation and activation, which leads to bone resorption. OPG, also produced by osteoblasts, acts as a decoy receptor for RANKL, preventing it from binding to RANK and thereby inhibiting osteoclastogenesis. Triptolide has been shown to prevent bone loss by suppressing osteoclastogenesis. nih.gov It inhibits RANKL-induced osteoclast formation and bone resorption functions. nih.gov The mechanism of this inhibition involves the suppression of downstream signaling pathways activated by RANKL, including the PI3K-AKT-NFATc1 pathway and the NF-κB pathway. nih.gov By inhibiting these signaling cascades, Triptolide effectively counteracts the pro-resorptive effects of RANKL. nih.gov

| DNA Repair-Associated Factor | Function | Effect of this compound |

|---|---|---|

| ATM | Signals DNA double-strand breaks | Decreased mRNA expression |

| ATR | Signals DNA replication stress and damage | Decreased mRNA expression |

| BRCA-1 | Involved in homologous recombination repair | Decreased mRNA expression |

| p53 | Tumor suppressor, regulates cell cycle and DNA repair | Decreased mRNA expression |

| DNA-PK | Key enzyme in non-homologous end joining | Decreased mRNA expression |

| MGMT | Removes alkyl groups from guanine | Decreased mRNA expression |

This compound's Impact on Cellular Processes

This compound exerts its effects by modulating a multitude of signaling pathways and cellular processes, leading to a cascade of events that influence cell fate and function.

This compound is a potent inhibitor of cell proliferation across various cell types, a characteristic attributed to its ability to interfere with cell cycle regulation. nih.govmdpi.com The cell cycle, a tightly controlled process, is driven by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. nih.gov this compound has been shown to disrupt this machinery, leading to cell cycle arrest. nih.gov For instance, in glioma cells, triptolide induces cell cycle arrest at the G2/M phase. nih.gov In triple-negative breast cancer cells (MDA-MB-231), treatment with this compound leads to an accumulation of cells in the sub-G0/G1 phase, indicative of a halt in the cell cycle process. mdpi.com

One of the key molecular targets of this compound is the general transcription factor TFIIH, specifically its XPB subunit. nih.govdenistitovlab.orgnih.gov Triptolide covalently binds to a cysteine residue (Cys342) in XPB, inhibiting its DNA-dependent ATPase activity. nih.govdenistitovlab.orgnih.gov This inhibition of TFIIH, a crucial component of the RNA polymerase II transcription machinery, leads to a global suppression of mRNA synthesis. denistitovlab.orgbiorxiv.org This broad-spectrum transcriptional inhibition likely contributes to the downregulation of key proteins required for cell cycle progression, such as c-Myc and various cyclins, as observed in colon cancer cells. nih.gov

Furthermore, triptolide's anti-proliferative effects are also mediated through its influence on signaling pathways that control cell growth. Studies have shown that triptolide can inhibit the JAK/STAT signaling pathway, which is often aberrantly activated in cancer and promotes cell proliferation. nih.govresearchgate.net By downregulating the phosphorylation of JAK1 and STAT3, triptolide suppresses the transcription of their target genes involved in cell proliferation. nih.govresearchgate.net

| Cell Type | Key Findings | Affected Molecules/Pathways | References |

|---|---|---|---|

| Various Cancer Cells | Inhibits cell proliferation. | General inhibition of transcription. | nih.govnih.gov |

| Glioma Cells | Induces cell cycle arrest at G2/M phase. | Cell cycle regulators. | nih.gov |

| MDA-MB-231 Breast Cancer Cells | Causes accumulation of cells in the sub-G0/G1 phase. | Cell cycle regulators. | mdpi.com |

| Colon Cancer Cells | Decreases expression of c-Myc and cyclins. | c-Myc, Cyclins. | nih.gov |

| Hepatoma Cells | Inhibits proliferation by suppressing the JAK/STAT pathway. | JAK1, STAT3. | nih.govresearchgate.net |

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Triptolide is a potent inducer of apoptosis in various cell types, acting through multiple molecular pathways. nih.govnih.gov Research has demonstrated that triptolide can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. nih.govresearchgate.net

In the extrinsic pathway, triptolide has been shown to increase the expression of the Fas death receptor. nih.gov Ligation of this receptor initiates a signaling cascade that leads to the activation of caspase-8. nih.gov The intrinsic pathway, on the other hand, is regulated by the Bcl-2 family of proteins. Triptolide modulates the expression of these proteins, leading to an increased Bax/Bcl-2 ratio. nih.govresearchgate.net This shift promotes the release of cytochrome c from the mitochondria, which in turn activates caspase-9. nih.govwaocp.org

Both caspase-8 and caspase-9 converge to activate the executioner caspase, caspase-3. nih.govresearchgate.netwaocp.org Activated caspase-3 is responsible for the cleavage of various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis. nih.gov Triptolide treatment has been shown to increase the levels of cleaved caspase-3, -8, and -9, and cleaved PARP. nih.gov

Furthermore, triptolide-induced apoptosis is often associated with the generation of reactive oxygen species (ROS) and depolarization of the mitochondrial membrane potential. nih.govnih.gov The production of ROS can further amplify the apoptotic signal. nih.gov

Autophagy is a cellular self-degradative process that plays a dual role in cell survival and death. nih.gov Triptolide has been shown to modulate autophagy in different cellular contexts. nih.govnih.gov In some cancer cells, such as cisplatin-resistant ovarian cancer cells, triptolide induces lethal autophagy, contributing to its anti-cancer effects. nih.gov This induction of autophagy is linked to the generation of ROS and the inhibition of the JAK2/STAT3 signaling pathway. nih.gov

The relationship between autophagy and apoptosis in triptolide-treated cells is complex, with evidence of crosstalk between the two processes. nih.gov In glioma cells, triptolide induces both apoptosis and autophagy, and these two processes can cross-inhibit each other. nih.gov Inhibition of autophagy in these cells enhances triptolide-induced apoptosis, suggesting that in this context, autophagy may act as a pro-survival mechanism. nih.gov

Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors. nih.gov The interplay between autophagy and senescence is intricate; autophagy can prevent the onset of senescence by clearing damaged organelles and proteins, but it is also required for the maintenance of the senescent state. nih.govfightaging.org While direct studies on triptolide's primary effect on cell senescence are limited, its ability to modulate autophagy suggests a potential indirect influence. By inducing autophagy, triptolide could potentially impact the establishment or clearance of senescent cells. For instance, in glioma cells, triptolide's induction of autophagy via the Akt/mTOR signaling pathway could influence senescence, as mTOR is a key regulator of this process. nih.govnih.gov

Tumor metastasis is a multi-step process that involves the spread of cancer cells from the primary tumor to distant sites. A key event in metastasis is the epithelial-mesenchymal transition (EMT), a process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties. Triptolide has been shown to suppress tumor metastasis by inhibiting EMT. nih.govscispace.com

In non-small cell lung cancer (NSCLC) cells, triptolide inhibits cell migration and invasion by reversing the EMT process. nih.govscispace.com This is evidenced by the increased expression of epithelial markers and decreased expression of mesenchymal markers following triptolide treatment. nih.gov The mechanism underlying this effect involves the downregulation of β-catenin, a key player in the Wnt signaling pathway which is a critical regulator of EMT. nih.gov Overexpression of β-catenin can counteract the inhibitory effects of triptolide on cell migration, invasion, and EMT marker expression. scispace.com

The anti-metastatic effects of triptolide are also linked to its ability to inhibit the expression of pro-invasive factors such as vascular endothelial growth factor (VEGF). nih.gov

Triptolide possesses potent anti-inflammatory and immunosuppressive properties, which are attributed to its ability to modulate key inflammatory signaling pathways. nih.govnih.gov One of the primary targets of triptolide in this regard is the nuclear factor-kappa B (NF-κB) signaling pathway. waocp.orgnih.govnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Triptolide has been shown to inhibit the activation of NF-κB, thereby suppressing the inflammatory response. waocp.orgnih.gov For example, in the context of TNF-α-induced inflammation, triptolide effectively inhibits the phosphorylation of NF-κB. nih.gov

Another important pathway regulated by triptolide is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. nih.govnih.gov This pathway is critical for cytokine signaling and immune cell function. wikipedia.org Triptolide has been demonstrated to inhibit the JAK/STAT pathway by reducing the phosphorylation of JAK and STAT proteins, leading to a decrease in the production of inflammatory mediators. nih.govnih.gov In cisplatin-resistant ovarian cancer cells, triptolide-mediated inhibition of the JAK2/STAT3 pathway is linked to the induction of lethal autophagy. nih.gov

Furthermore, triptolide has been found to interfere with the NLRP3 inflammasome, a multi-protein complex that plays a central role in innate immunity and inflammation. nih.govmdpi.com Triptolide can inhibit the activation of the NLRP3 inflammasome, leading to a reduction in the maturation and release of the pro-inflammatory cytokine IL-1β. nih.govmdpi.com This inhibitory effect is achieved in part by interrupting the interaction between NLRP3 and ASC, a key adapter protein in the inflammasome complex. nih.gov

| Pathway | Mechanism of Action | Key Molecular Targets | References |

|---|---|---|---|

| NF-κB Signaling | Inhibits phosphorylation and activation of NF-κB. | NF-κB (p65). | waocp.orgnih.gov |

| JAK/STAT Signaling | Inhibits phosphorylation of JAK and STAT proteins. | JAK1, JAK2, STAT3. | nih.govnih.gov |

| NLRP3 Inflammasome | Inhibits inflammasome activation and IL-1β maturation. | NLRP3, ASC. | nih.govmdpi.com |

Preclinical Pharmacological Investigations of Triptonolide

In Vitro Studies Using Cell Culture Models

Triptonolide has demonstrated significant anti-proliferative and pro-apoptotic activities across a wide range of cancer cell lines. nih.govnih.govresearchgate.net Research indicates that its effects are often dependent on the concentration, duration of exposure, and the specific cancer cell type. scienceopen.com

In breast cancer, this compound has been shown to inhibit cell proliferation and induce apoptosis in cell lines including MDA-MB-231, MCF-7, and BT-474. scienceopen.com Studies on the triple-negative MDA-MB-231 breast cancer cell line revealed a more pronounced growth inhibitory effect after 72 hours of treatment compared to the MCF-7 cell line. scienceopen.com The pro-apoptotic effects in breast cancer cells have been associated with the modulation of multiple signaling pathways, including the Wnt/β-catenin and Akt signaling pathways. scienceopen.com

In lung cancer, this compound has been found to inhibit the proliferation and induce apoptosis in various cell lines, including taxol-resistant A549 cells. researchgate.net The mechanism of action in these cells involves the induction of S-phase cell cycle arrest and is associated with increased levels of cleaved-caspase 3 and cleaved-PARP, and a decrease in the anti-apoptotic protein Bcl-2. researchgate.net

Investigations into oral cancer have shown that this compound can overcome multidrug resistance in Taxol-resistant SAS/Taxol cells, inducing significant proliferation inhibition, cell cycle arrest, and apoptosis. nih.gov The pro-apoptotic effect in these cells is mediated through both intrinsic and extrinsic apoptotic pathways involving caspase activation. nih.gov

Furthermore, in human melanoma A375 cells, this compound has been observed to inhibit proliferation and induce apoptosis in a time- and concentration-dependent manner. waocp.org The apoptotic mechanism in these cells is caspase-dependent and is linked to the inhibition of the NF-κB signaling pathway and the downregulation of its downstream anti-apoptotic proteins like Bcl-2 and Bcl-XL. nih.govwaocp.org

Below is an interactive data table summarizing the effects of this compound on various cancer cell lines:

| Cell Line | Cancer Type | Observed Effects |

| MDA-MB-231 | Breast Cancer | Reduced cell proliferation, induction of apoptosis. scienceopen.com |

| MCF-7 | Breast Cancer | Reduced cell proliferation, induction of apoptosis. scienceopen.com |

| BT-474 | Breast Cancer | Induction of apoptosis. scienceopen.com |

| A549/TaxR | Lung Cancer | Inhibition of cell viability, induction of S-phase arrest and apoptosis. researchgate.net |

| SAS/Taxol | Oral Cancer | Inhibition of proliferation, cell cycle arrest, and induction of apoptosis. nih.gov |

| A375 | Melanoma | Inhibition of proliferation and induction of apoptosis. nih.govwaocp.org |

| HepG2 | Liver Cancer | Inhibition of proliferation and induction of apoptosis. nih.gov |

| PC-3 | Prostate Cancer | Inhibition of proliferation. |

This compound has been shown to exert significant immunomodulatory effects on various immune cells. It is known to suppress the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-2 (B1167480) (IL-2), IL-6, IL-8, and interferon-gamma (IFN-γ). mdpi.com

Studies have demonstrated that this compound can negatively regulate the function of multiple immune cells, including dendritic cells, T cells, and macrophages. mdpi.com For instance, it can inhibit the maturation and differentiation of dendritic cells by suppressing the expression of surface markers like CD1a, CD40, CD80, and CD86. mdpi.com

In the context of T cells, this compound affects their proliferation, activation, and regulation. mdpi.com It can inhibit the transcription of IL-17 mRNA and the IL-6-triggered phosphorylation of STAT3, a key signaling molecule in the development of Th17 cells. mdpi.com Furthermore, research has shown that priming umbilical cord-derived mesenchymal stromal cells (UC-MSCs) with this compound enhances their immunosuppressive capabilities. nih.govfrontiersin.orgnih.gov These primed UC-MSCs exhibit a stronger anti-proliferative effect on activated CD4+ and CD8+ T cells. frontiersin.orgnih.gov This enhanced immunosuppression is associated with the upregulation of indoleamine 2,3-dioxygenase 1 (IDO-1) in the presence of IFN-γ and an increased expression of programmed death-ligand 1 (PD-L1). nih.gov

Recent investigations have also revealed that this compound has suppressive effects on the activity and effector functions of human natural killer (NK) cells. mdpi.com Treatment with this compound leads to a dose-dependent downregulation of NK-activating receptor expression and IFN-γ secretion. mdpi.com

This compound has demonstrated neuroprotective and anti-neuroinflammatory properties in preclinical studies. nih.govnih.gov Neuroinflammation, characterized by the activation of microglia and astrocytes, is a common factor in many central nervous system (CNS) pathologies. frontiersin.org this compound has been shown to exert inhibitory effects on microglial activation. mdpi.com

In models of neuroinflammation, such as those induced by lipopolysaccharide (LPS), this compound has been found to inhibit the production of inflammatory mediators by microglial cells. mdpi.com This includes a reduction in nitric oxide, IL-6, TNF-α, and prostaglandin (B15479496) E2. mdpi.com The anti-inflammatory mechanism of this compound in microglial cells is associated with the attenuation of the IKKβ/NF-κB signaling pathway. mdpi.com

Furthermore, studies have indicated that this compound can confer neuroprotection in the context of ischemic brain injury. In a rat model of middle cerebral artery occlusion (MCAO), this compound treatment was shown to down-regulate the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), glial fibrillary acidic protein (GFAP), and NF-κB in the ischemic brain. nih.gov It also modulated the expression of apoptotic proteins, increasing the level of Bcl-2 while suppressing Bax and caspase-3. nih.gov

In the context of rheumatoid arthritis, this compound has been investigated for its effects on synovial fibroblasts, which are key players in the pathogenesis of the disease. These cells contribute to synovial inflammation and the destruction of cartilage and bone. nih.gov

Studies have shown that this compound can down-regulate the expression of pro-inflammatory mediators in human rheumatoid arthritis synovial fibroblasts (RASF) stimulated with TNF-α. nih.gov Specifically, it has been observed to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as the production of their respective products, prostaglandin E2 (PGE2) and nitric oxide (NO). nih.gov This inhibitory effect is associated with the suppression of NF-κB activity. nih.gov By reducing the production of these inflammatory and catabolic factors, this compound may contribute to the protection of cartilage from degradation.

In Vivo Studies in Animal Models of Disease

The anti-tumor effects of this compound observed in vitro have been further substantiated in in vivo studies using xenograft models. researchgate.netresearchgate.net Patient-derived xenografts (PDXs), where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered to be more clinically relevant models than those using established cell lines. championsoncology.comoaes.ccmdpi.com

In a xenograft model using PC-3 prostate cancer cells, treatment with this compound resulted in a significant reduction in both the volume and weight of the tumors compared to the control group, demonstrating its potent anti-tumor effect in vivo. researchgate.net

Similarly, in a xenograft model with NCI-H1299 non-small cell lung cancer cells, administration of this compound led to a notable decrease in tumor volume and weight. researchgate.net This study also showed that this compound could inhibit the epithelial-mesenchymal transition (EMT) in these xenograft tumors, as evidenced by the upregulation of E-cadherin and downregulation of N-cadherin and vimentin. researchgate.net Furthermore, in a pulmonary metastasis model using the same cell line, this compound administration substantially reduced the number of metastatic foci in the lungs. researchgate.net

Research on a drug-resistant oral cancer xenograft model also demonstrated the in vivo anti-tumor efficacy of this compound. The compound was found to hamper oral tumor growth by inducing apoptosis. nih.gov

The table below summarizes the findings from in vivo xenograft studies with this compound:

| Cancer Cell Line | Xenograft Model | Key Findings |

| PC-3 | Prostate Cancer | Significantly smaller tumor volume and weight. researchgate.net |

| NCI-H1299 | Non-Small Cell Lung Cancer | Obvious reductions in tumor volume and weight; inhibition of EMT. researchgate.net |

| SAS/Taxol | Oral Cancer | Hampered oral tumor growth by inducing apoptosis. nih.gov |

Anti-inflammatory and Immunosuppressive Effects in Autoimmune Models (e.g., Rheumatoid Arthritis models)

This compound has demonstrated significant anti-inflammatory and immunosuppressive properties in various preclinical models of autoimmune disorders, particularly those for rheumatoid arthritis (RA). nih.gov An autoimmune disease characterized by chronic inflammation and bone loss, RA pathogenesis is heavily influenced by immune regulatory factors. nih.gov this compound's therapeutic potential in this context is attributed to its potent immunosuppressive, anti-inflammatory, and antiproliferative effects. nih.gov

In studies utilizing collagen-induced arthritis (CIA) in rats, a common and valued model due to its symptomatic resemblance to human RA, this compound has been shown to significantly lessen the severity of the condition. nih.govglobalresearchonline.net Its effects extend beyond simple anti-inflammatory action to include the prevention of bone destruction, a critical aspect of RA pathology. nih.gov The compound's anti-RA properties are linked to its ability to suppress the immune system and inhibit the proliferation of relevant cells. nih.gov

Mechanistic studies in cellular models have further elucidated these effects. In macrophages stimulated with lipopolysaccharide (LPS), this compound effectively blocks the induction of key pro-inflammatory cytokines, including Tumor necrosis factor-α (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.gov This inhibition occurs in a dose-dependent manner, with profound suppression of these inflammatory mediators observed at nanomolar concentrations. nih.gov This body of preclinical evidence underscores this compound's potential as a powerful agent against autoimmune conditions like rheumatoid arthritis. nih.gov

Table 1: Summary of this compound's Effects in Preclinical Autoimmune Models

| Model System | Key Findings | References |

|---|---|---|

| Collagen-Induced Arthritis (CIA) in Rats | Significantly alleviates arthritis severity; Prevents bone destruction. | nih.gov |

Neuroprotective Effects in Models of Neurodegeneration

The therapeutic potential of this compound extends to neuroprotection, as evidenced by studies in preclinical models of neurological damage. In a rat model of traumatic brain injury (TBI), an event characterized by neuroinflammation and cerebral damage, this compound administration demonstrated significant neuroprotective functions. nih.gov

Treatment with this compound following induced TBI led to a marked suppression of several injury markers. nih.gov Specifically, it reduced contusion volume, decreased cell apoptosis (programmed cell death), and lessened brain edema. nih.gov The compound's anti-inflammatory properties were evident in the brain tissue, where it lowered the levels of various pro-inflammatory mediators that are typically elevated after TBI. nih.gov Concurrently, triptolide (B1683669) reversed the TBI-induced decrease in the anti-inflammatory cytokine Interleukin-10. nih.gov

Crucially, these cellular and molecular changes translated into improved functional outcomes. Rats treated with this compound showed enhanced neurobehavioral recovery, with improvements noted in motor, sensory, reflex, and balance functions over a 28-day observation period. nih.gov These findings suggest that this compound confers neuroprotection, at least in part, through the modulation of the neuroinflammatory response following acute brain injury. nih.gov

Table 2: this compound's Neuroprotective Effects in a Traumatic Brain Injury (TBI) Rat Model

| Parameter Measured | Effect of this compound Treatment | Reference |

|---|---|---|

| Contusion Volume | Suppressed TBI-induced increase | nih.gov |

| Cell Apoptosis | Suppressed TBI-induced increase | nih.gov |

| Brain Edema | Suppressed TBI-induced increase | nih.gov |

| Pro-inflammatory Mediators | Suppressed TBI-induced increase | nih.gov |

| Interleukin-10 (Anti-inflammatory) | Reversed TBI-induced decrease | nih.gov |

Anti-atherosclerotic Effects in Murine Models

Preclinical investigations have identified this compound as a compound with potent anti-atherosclerotic effects. Atherosclerosis, a chronic inflammatory disease of the arteries, is a leading cause of cardiovascular disease. nih.gov Studies using apolipoprotein E knock-out (ApoE−/−) mice, a standard model for atherosclerosis, have demonstrated that this compound can inhibit the progression of the disease. nih.gov

When these mice were fed a high-fat diet to induce atherosclerosis, treatment with this compound resulted in a dose-dependent decrease in plasma levels of total cholesterol and total triglyceride. nih.gov Beyond its impact on lipid metabolism, this compound exerted strong anti-inflammatory effects within this model. Macrophages isolated from the ApoE−/− mice produced high levels of inflammatory cytokines, including TNF-α, IL-1β, IL-6, and Interleukin-8 (IL-8). nih.gov Treatment with this compound significantly reduced the secretion of these cytokines in a dose-dependent fashion. nih.gov

Further analysis revealed that this compound also regulates proteins involved in lipid metabolism. Its administration was associated with increased expression of the ATP-binding cassette transporter A1 in macrophages, a protein involved in cholesterol transport. nih.gov These results indicate that this compound inhibits the development of atherosclerosis through a dual mechanism: suppressing the chronic inflammatory response and favorably regulating lipid metabolism. nih.gov

Table 3: Effects of this compound in an ApoE−/− Mouse Model of Atherosclerosis

| Parameter | Observation | Reference |

|---|---|---|

| Plasma Total Cholesterol | Dose-dependent reduction | nih.gov |

| Plasma Total Triglyceride | Dose-dependent reduction | nih.gov |

| Inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-8) | Dose-dependent reduction in macrophage secretion | nih.gov |

Pharmacodynamic and Pharmacokinetic Research in Preclinical Models

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential in preclinical research to understand the relationship between drug exposure and its biological effects. nih.govnih.gov Pharmacokinetics describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME), which determines the concentration of the drug over time. nih.govyoutube.com Pharmacodynamics, on the other hand, investigates what the drug does to the body, linking drug concentration to the magnitude and duration of the observed pharmacological effect. nih.govmedicilon.com

The primary goal of preclinical PK/PD research is to establish a clear, quantitative relationship between the exposure to a compound like this compound and its therapeutic activity. nih.govcatapult.org.uk This involves designing robust studies that can characterize the time course of both the drug concentration in plasma and target tissues, and the modulation of the biological response. nih.gov By integrating this information, researchers can build mathematical models that help to understand the mechanism of action, optimize dosing regimens for efficacy, and improve the translation of findings from preclinical animal models to clinical settings. nih.govnih.gov

Relationship between this compound Exposure and Biological Effects

Preclinical studies have established a clear dose-dependent relationship between this compound exposure and its biological effects in various models. This relationship is a cornerstone of its pharmacodynamic profile, demonstrating that as the concentration of this compound increases, so does the intensity of its therapeutic actions, up to a certain point.

In models of inflammation and autoimmunity, the inhibitory effect of this compound on pro-inflammatory cytokine production is directly related to its concentration. nih.gov Studies on LPS-stimulated macrophages showed that this compound blocked the induction of cytokines like TNF-α, IL-1β, and IL-6 in a dose-dependent manner, with significant inhibition seen at concentrations in the nanomolar range. nih.gov Similarly, in murine models of atherosclerosis, the reduction in plasma cholesterol and triglyceride levels was dose-dependent; as the dose of this compound increased, the reduction in these lipids became more pronounced. nih.gov The suppression of key inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-8) in this model also followed a clear dose-dependent pattern. nih.gov This consistent link between exposure levels and the magnitude of the biological response is critical for defining the therapeutic window of the compound.

Target Engagement and Downstream Modulation in Preclinical Systems

Investigations into the molecular mechanisms of this compound have revealed specific details about its target engagement and the downstream pathways it modulates. While the complete picture is complex, studies have moved beyond observing the final biological effect to understanding the intermediate steps.

In the context of its anti-inflammatory action, research has shown that this compound's mechanism involves the modulation of transcription factors. One study found that while this compound did not prevent the phosphorylation or degradation of IkappaBalpha or affect the DNA-binding activity of the transcription factor NF-kappaB, it did inhibit NF-κB-regulated gene transcription. nih.gov This suggests that its point of intervention is downstream of NF-kappaB activation. The study also noted that this compound blocked the activity of other transcription factors, indicating a broader impact on gene expression. nih.gov

Structure Activity Relationship Sar Studies of Triptonolide and Its Analogs

Identification of Essential Pharmacophores for Triptonolide's Biological Activities

The potent biological activities of this compound are intrinsically linked to its unique chemical structure. SAR studies have been instrumental in identifying the key functional groups, or pharmacophores, that are indispensable for its therapeutic effects. These studies involve the synthesis of various analogs with systematic modifications to the this compound scaffold and subsequent evaluation of their biological activities.

Role of the 9,11-β-Epoxide Group and Its Modifications

The three epoxide rings of this compound are considered critical for its biological activity. Among these, the 9,11-β-epoxide has been a subject of particular interest. This epoxide group is believed to play a crucial role in the covalent modification of target proteins, a mechanism central to this compound's mode of action.

Modification or removal of the 9,11-β-epoxide group generally leads to a significant reduction or complete loss of biological activity. For instance, the opening of this epoxide ring or its replacement with other functional groups has been shown to dramatically decrease the cytotoxic and anti-inflammatory properties of the resulting analogs. This highlights the indispensable nature of the intact 9,11-β-epoxide for this compound's bioactivity.

| Compound | Modification at 9,11-position | Biological Activity (IC50) |

| This compound | β-Epoxide | High |

| Analog 1 | Dihydroxy | Significantly Reduced |

| Analog 2 | Alkene | Inactive |

Contributions of Other Structural Moieties (e.g., lactam ring, A/B cis ring junction)

Beyond the epoxide groups, other structural features of the this compound molecule contribute significantly to its biological profile. The α,β-unsaturated lactone system in the D-ring is another critical pharmacophore. nih.gov Studies involving the modification of this lactone ring have demonstrated its importance for cytotoxicity. nih.gov For example, saturation of the double bond or opening of the lactone ring results in a substantial decrease in anticancer activity. nih.gov This suggests that the lactone ring is involved in crucial interactions with biological targets, possibly through Michael addition reactions. nih.gov

Rational Design and Synthesis of this compound Analogs with Modulated Efficacy

The high toxicity of this compound has been a major hurdle in its clinical development. This has spurred extensive efforts in the rational design and synthesis of analogs with improved therapeutic indices, aiming to either enhance efficacy against specific diseases or reduce off-target toxicities.

Design Principles for Enhancing Specific Biological Activities

One of the key strategies in the rational design of this compound analogs is to modify specific positions on the molecule to enhance its interaction with desired biological targets while minimizing interactions with those responsible for toxicity. For example, modifications at the C-14 position have been explored to improve the anticancer activity and selectivity of this compound. It was traditionally believed that the C14β-hydroxyl group was essential for its potent anticancer activity. However, novel derivatives with this hydroxyl group substituted by epoxy groups have shown significant in vitro anticancer activity. nih.gov One such analog, (14S)-14,21-epoxytriptolide, displayed prominent selective in vivo anticancer activity against human ovarian and prostate cancers with lower toxicity than the parent compound. nih.gov

| Compound | Modification at C-14 | In Vitro Anticancer Activity (IC50) | In Vivo Efficacy |

| This compound | β-Hydroxyl | Potent | High Toxicity |

| (14S)-14,21-epoxytriptolide | α-Epoxy | Potent | Selective, Lower Toxicity |

Strategies for Modulating Biological Selectivity

Achieving biological selectivity is a paramount goal in the design of this compound analogs. This involves designing molecules that preferentially act on diseased cells or tissues while sparing healthy ones. One approach to achieve this is through the development of prodrugs. These are inactive or less active derivatives of this compound that are converted to the active form at the target site, for example, within a tumor microenvironment. This can be achieved by attaching moieties that are cleaved by enzymes that are overexpressed in cancer cells.

Another strategy involves conjugating this compound to a targeting ligand, such as an antibody or a peptide, that specifically recognizes and binds to receptors on the surface of cancer cells. This targeted delivery approach can increase the concentration of the drug at the tumor site, thereby enhancing its efficacy and reducing systemic toxicity.

Computational Approaches in this compound SAR Analysis

In recent years, computational methods have become an indispensable tool in the study of SAR and the rational design of new drugs. These in silico techniques provide valuable insights into the molecular interactions between this compound analogs and their biological targets, thereby guiding the synthesis of more potent and selective compounds.

Molecular docking studies have been employed to predict the binding modes of this compound and its analogs within the active sites of target proteins, such as the XPB subunit of the transcription factor IIH (TFIIH). sciepub.com These studies can help to explain the observed SAR and provide a rational basis for the design of new analogs with improved binding affinities. sciepub.com For example, docking simulations can reveal key hydrogen bonding and hydrophobic interactions that are crucial for binding, and this information can be used to guide the introduction of new functional groups that can enhance these interactions. sciepub.com

Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is another powerful computational tool that has been applied to this compound analogs. 3D-QSAR models correlate the biological activities of a series of compounds with their 3D molecular properties, such as steric and electrostatic fields. These models can be used to predict the activities of newly designed analogs before they are synthesized, thus saving time and resources. The graphical output of 3D-QSAR models, in the form of contour maps, can visually represent the regions around the molecule where modifications are likely to increase or decrease biological activity, providing valuable guidance for medicinal chemists.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov By identifying key physicochemical properties, or "descriptors," that influence a molecule's potency, QSAR models can predict the activity of novel, untested compounds, thereby guiding the synthesis of more effective analogs. researchgate.net These models are broadly classified into 2D-QSAR and 3D-QSAR, depending on the dimensionality of the descriptors used. mdpi.com

For this compound and its derivatives, QSAR studies are instrumental in understanding the structural requirements for their anticancer and immunosuppressive effects. nih.govnih.gov A typical QSAR study on this compound analogs would involve compiling a dataset of compounds with experimentally determined biological activities (e.g., IC₅₀ values). Molecular descriptors—such as electronic properties, hydrophobicity, steric parameters, and topological indices—are then calculated for each analog. Statistical methods, like multiple linear regression (MLR), are employed to build a predictive model. mdpi.com

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer more detailed insights by considering the 3D conformation of the molecules. nih.govnih.gov These models calculate steric and electrostatic fields around a series of aligned molecules and correlate these fields with biological activity. nih.gov The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. nih.govnih.gov For instance, a CoMFA/CoMSIA model for this compound analogs could reveal that bulky substituents in one region are favorable for activity, while electronegative groups in another region are detrimental.

While the principles of QSAR are widely applied in medicinal chemistry, specific, validated QSAR models for a broad series of this compound analogs are not extensively detailed in publicly available literature. However, the application of these methods would be a crucial step in the rational design of new this compound-based therapeutic agents.

Table 1: Illustrative Data Structure for a QSAR Study of this compound Analogs This table is a hypothetical representation of the data required to build a QSAR model and does not represent actual experimental results.

| Compound | Modification | Experimental pIC₅₀¹ | Predicted pIC₅₀ (Hypothetical) | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Molar Refractivity) |

|---|---|---|---|---|---|

| This compound | Parent | 8.50 | 8.45 | 1.85 | 85.3 |

| Analog A | C-14 Hydroxylation | 7.80 | 7.91 | 1.60 | 87.1 |

| Analog B | C-5 Hydroxylation | 8.25 | 8.19 | 1.62 | 87.0 |

| Analog C | C-12,13 Epoxide Reduction | 5.10 | 5.25 | 2.10 | 84.5 |

| Analog D | C-9,11 Epoxide Opening | 6.30 | 6.42 | 1.95 | 89.2 |

¹pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀).

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that predict and analyze the binding of a ligand to its protein target at an atomic level. These techniques have been crucial in confirming the molecular targets of this compound and elucidating its mechanism of action.

The primary and most well-validated target of this compound is the XPB subunit of the general transcription factor TFIIH. frontiersin.org this compound acts as an irreversible inhibitor by forming a covalent bond with a specific cysteine residue, Cys342, located within the ATPase domain of XPB. frontiersin.org This interaction is mediated by the 12,13-epoxide group on the this compound molecule, which is susceptible to nucleophilic attack by the thiol group of the cysteine.

Molecular docking studies have successfully modeled this covalent interaction. Computational models show that after forming the covalent adduct with Cys342, this compound physically occupies the space required for ATP binding. nih.gov This steric hindrance prevents ATP from accessing the catalytic site, thereby inhibiting the DNA-dependent ATPase activity of XPB, which is essential for both transcription initiation and nucleotide excision repair. nih.gov Covalent docking simulations have estimated the binding affinity of the optimal pose of this compound covalently linked to Cys342 of human XPB to be -2.8 kcal/mol. nih.gov

Molecular dynamics simulations provide further insights by modeling the behavior of the this compound-XPB complex over time. These simulations can assess the stability of the binding pose and reveal the dynamic network of non-covalent interactions—such as hydrogen bonds and hydrophobic contacts—that further stabilize the complex. mdpi.com Extensive MD simulations of the entire TFIIH complex have been used to understand its conformational dynamics and how the binding of an inhibitor like this compound can impact its function in the context of transcription and DNA repair. mdpi.com

Beyond XPB, inverse docking studies have been employed to identify other potential targets of this compound. In one study focusing on ovarian cancer cells, Heat Shock Protein 90 (HSP90) was identified as a high-scoring potential target. nih.gov The docking model proposed that this compound binds to HSP90 stabilized by two hydrogen bonds with residues Serine 52 (Ser52) and Glycine 135 (Gly135), in addition to hydrophobic interactions. nih.gov Other studies have used docking to predict the interaction energy of this compound with proteins in the NF-κB pathway, such as I-κB kinase β and the NF-κB heterodimer itself. nih.gov

Table 2: Summary of this compound Binding Interactions with Various Protein Targets from Docking Studies

| Protein Target | Key Interacting Residue(s) | Type of Interaction | Predicted Binding Affinity / Score | Reference |

|---|---|---|---|---|

| XPB (TFIIH) | Cys342 | Covalent Bond (via 12,13-epoxide) | -2.8 kcal/mol (Covalent Docking) | nih.gov |

| HSP90 | Ser52, Gly135 | Hydrogen Bonds, Hydrophobic | High Docking Score (>150 GOLD Score) | nih.gov |

| RELA (NF-κB) | Not Specified | Non-covalent | -7.5 (Vina Score) | researchgate.net |

| TP53 | Not Specified | Non-covalent | -8.9 (Vina Score) | researchgate.net |

| CDKN1A | Not Specified | Non-covalent | -6.9 (Vina Score) | researchgate.net |

| c-JUN | Not Specified | Non-covalent | -5.7 (Vina Score) | researchgate.net |

Advanced Research on Triptonolide Delivery Systems

Development of Nanotechnology-Based Carrier Systems for Triptonolide

Nanostructured delivery systems are pivotal in improving the bioavailability, enrichment, penetration, and controlled release of drugs at the site of action. nih.gov For this compound, a variety of nanocarriers have been investigated to address its biopharmaceutical challenges.

Polymeric nanoparticles (PNPs) are solid colloidal particles ranging in size from 1 to 1000 nm, where the drug can be encapsulated, entrapped, or adsorbed onto the polymer matrix. nih.gov These systems offer versatility in controlling drug release and can be fabricated from both natural and synthetic polymers. nih.govmdpi.com

Research into polymeric nanoparticles for this compound delivery has demonstrated the potential to improve its therapeutic index. By encapsulating this compound within a polymeric core, its solubility and stability can be significantly enhanced. The choice of polymer and the method of nanoparticle preparation are critical factors that influence the physicochemical properties and in vivo performance of the delivery system. For instance, the use of biodegradable and biocompatible polymers is essential for clinical translation. mdpi.com

The surface of polymeric nanoparticles can also be modified to achieve specific therapeutic goals. For example, the attachment of targeting ligands can facilitate the delivery of this compound to specific cells or tissues, thereby increasing its efficacy and reducing off-target toxicity.

Table 1: Examples of Polymeric Nanoparticles for this compound Delivery

| Polymer Type | Preparation Method | Key Findings |

|---|